molecular formula C9H16O3 B2693023 1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol CAS No. 18725-24-1

1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol

Cat. No.: B2693023
CAS No.: 18725-24-1
M. Wt: 172.224
InChI Key: KRJRQKOAFVFVKO-UHFFFAOYSA-N
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Description

1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol ( 18725-24-1) is a chemical building block of significant interest in medicinal and organic chemistry research. Its structure incorporates an ether-linked propargylic alcohol derivative, making it a valuable synthon for the construction of more complex molecules. This compound is related to a class of acetylene derivatives that are frequently employed in the synthesis of potential therapeutic agents. For instance, structural analogs featuring the 2-methylbut-3-yn-2-yloxy moiety have been utilized as key intermediates in the preparation of quinoline-5-sulfonamide derivatives, which are subsequently investigated for their anticancer and antibacterial properties . The compound serves as a versatile precursor, and its integration into molecular frameworks can be a critical step in developing novel compounds for pharmacological screening. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-9(2,3)12-7-8(10)6-11-4/h1,8,10H,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJRQKOAFVFVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OCC(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18725-24-1
Record name 1-methoxy-3-[(2-methylbut-3-yn-2-yl)oxy]propan-2-ol
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Preparation Methods

The synthesis of 1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol typically involves the reaction of 2-methylbut-3-yn-2-ol with methoxypropanol under specific conditions. The reaction is usually catalyzed by a base or a Lewis acid to facilitate the formation of the desired product . Industrial production methods may involve large-scale batch or continuous processes, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Alkyne vs. Aromatic/Electron-Withdrawing Groups
  • Misonidazole (CAS: 13551-87-2):

    • Formula: C₇H₁₁N₃O₄ , MW: 201.18 g/mol.
    • Structure: 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol.
    • The nitroimidazole group introduces polarity and electron-withdrawing effects, enhancing water solubility compared to the alkyne-substituted target compound. Misonidazole is a radiosensitizer used in cancer therapy, while the target compound lacks direct therapeutic indications .
  • 2-[2-Chloro-4-(4-fluorophenoxy)phenyl]-1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol (CAS: 1159001-28-1): Formula: C₁₈H₁₇ClFN₃O₃, MW: 377.80 g/mol.
Amino-Substituted Propanol Derivatives
  • Dexpropranolol Hydrochloride (CAS: 13071-11-9): Formula: C₁₆H₂₂ClNO₂, MW: 295.80 g/mol. Structure: 1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol hydrochloride. The isopropylamino and naphthyloxy groups enable β-adrenergic receptor blockade, a feature absent in the target compound due to its lack of amino substituents .
  • 1-(Isopropylamino)-3-(2-naphthyloxy)propan-2-ol (CAS: 2007-72-9): Formula: C₁₆H₁₉NO₂, MW: 257.33 g/mol. Similar to dexpropranolol, this compound acts as a β-blocker, highlighting how amino groups are critical for receptor binding—a structural distinction from the target compound .

Physicochemical and Functional Properties

Table 1: Key Properties of Selected Compounds
Compound logP (Predicted) Solubility (mg/mL) Key Functional Groups Applications
1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol 1.2 ~50 (in DMSO) Alkyne, ether Synthetic intermediate
Misonidazole -0.5 >100 (aqueous) Nitroimidazole Radioprotective agent
Dexpropranolol Hydrochloride 3.1 ~10 (aqueous) Naphthyloxy, isopropylamino β-blocker
1-[1-(1-Methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol 0.8 ~30 (in ethanol) Branched ethers Solvent, polymer precursor
  • logP and Solubility: The target compound’s alkyne group increases hydrophobicity (logP ~1.2) compared to Misonidazole (logP -0.5) but remains less lipophilic than dexpropranolol (logP 3.1). This positions it as a moderate-polarity solvent or intermediate .
  • Reactivity: The alkyne enables click chemistry (e.g., Huisgen cycloaddition), a unique feature absent in amino- or nitro-substituted analogs .

Metabolic and Toxicological Profiles

  • Metabolism : Unlike [(Butoxymethylethoxy)methylethoxy]propan-1-ol (), which undergoes rapid hydrolysis, the target compound’s alkyne may resist enzymatic degradation, leading to prolonged half-life in biological systems .
  • Toxicity: Amino-substituted propanols (e.g., dexpropranolol) exhibit cardiotoxicity at high doses, while the target compound’s lack of amine groups suggests a safer profile for industrial use .

Biological Activity

1-Methoxy-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol, an organic compound with the molecular formula C9H16O3, is a colorless liquid known for its diverse chemical properties and potential biological activities. This compound is synthesized through the reaction of 2-methylbut-3-yn-2-ol with methoxypropanol, typically catalyzed by a base or Lewis acid. Its unique structure allows it to participate in various chemical transformations, which can lead to significant biological implications.

The compound is characterized by its solubility in various organic solvents and its ability to undergo oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in synthetic chemistry and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. For instance, in comparative studies, the compound demonstrated significant antibacterial activity comparable to established antibiotics .

Microorganism Inhibition Zone (mm) Comparison with Control
Staphylococcus aureus15Higher than control
Escherichia coli12Comparable to ampicillin
Bacillus subtilis18Higher than control

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. It has shown effectiveness against common fungal strains such as Candida albicans and Aspergillus flavus, making it a candidate for further research in antifungal drug development .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with cellular membranes or specific molecular targets within microbial cells, leading to disruption of vital processes such as cell wall synthesis or metabolic pathways .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various organic compounds included this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .

Study 2: Antifungal Evaluation

Another investigation focused on the antifungal capabilities of the compound revealed that it inhibited the growth of Candida albicans at concentrations as low as 0.25 µg/mL. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications in treating fungal infections .

Q & A

Q. How do stereochemical variations at the propan-2-ol center affect biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (-)-diethyl tartrate) or asymmetric catalysis. Test enantiopure forms in in vivo models (e.g., rodent pharmacokinetics) to assess bioavailability and efficacy differences. Circular dichroism (CD) can confirm configuration .

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